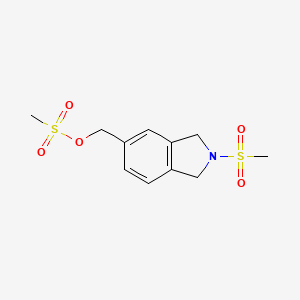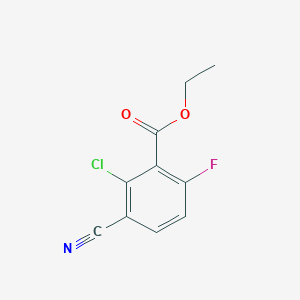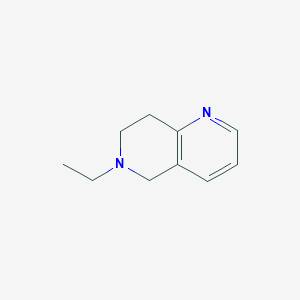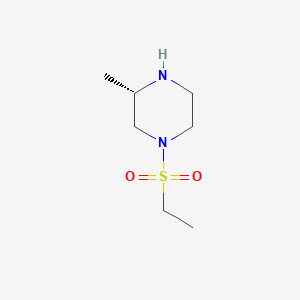![molecular formula C7H8O3 B12955748 (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)
(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,4S,6S)-3,7-dioxatricyclo[43002,4]nonan-8-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction is often catalyzed by a Lewis acid such as aluminum chloride under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production rates and quality control .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace a functional group on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its tricyclic structure makes it a suitable candidate for probing the active sites of various enzymes .
Medicine
In medicine, (1S,2R,4S,6S)-3,7-dioxatricyclo[430Its ability to undergo various chemical modifications allows for the design of novel therapeutic agents .
Industry
Industrially, this compound can be used in the production of polymers and other advanced materials. Its stability and reactivity make it a valuable component in the manufacturing of high-performance materials .
Mechanism of Action
The mechanism of action of (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-amino-cyclohexanecarboxylic acid: This compound shares a similar cyclic structure but differs in its functional groups and reactivity.
Kennedy Compound: Although not chemically similar, this term is often used in different contexts and should not be confused with (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one.
Uniqueness
The uniqueness of this compound lies in its tricyclic structure, which provides distinct reactivity and stability compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3-,4-,5-,7+/m0/s1 |
InChI Key |
MUIDESAARNCREM-DRMQKGJZSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@@H]3[C@H]1O3 |
Canonical SMILES |
C1C2C(CC(=O)O2)C3C1O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)
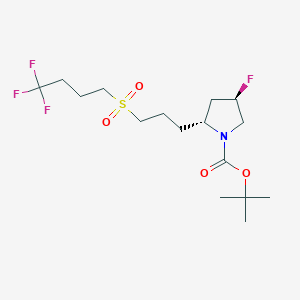
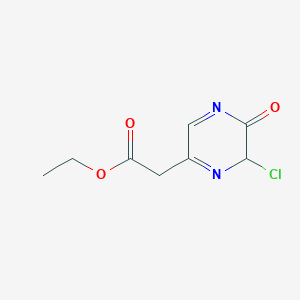
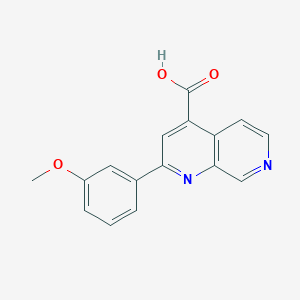
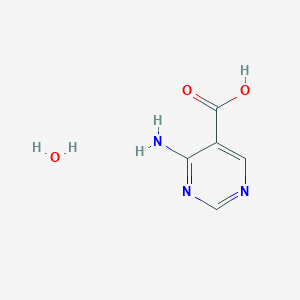

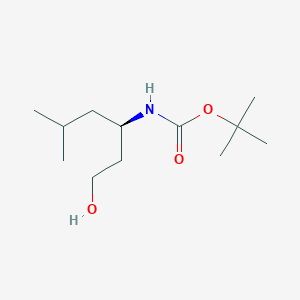
![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
